

Technical Guide: Synthesis and Characterization of 1-(4-Bromophenyl)cyclopropanamine

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopropanamine
Cat. No.:	B1343217

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Abstract

This document provides an in-depth technical guide on the synthesis and analytical characterization of **1-(4-bromophenyl)cyclopropanamine**, a valuable building block in medicinal chemistry and organic synthesis.^[1] The synthesis is achieved through a titanium-mediated cyclopropanation of 4-bromobenzonitrile. Detailed experimental protocols for both the synthesis and characterization are provided. Characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in structured tables for clarity and comparative analysis. Methodological workflows are visualized using process diagrams to enhance understanding.

Introduction

1-(4-Bromophenyl)cyclopropanamine is a primary amine featuring a cyclopropane ring attached to a bromophenyl group. This structural motif is of significant interest in drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules.^[1] The cyclopropylamine moiety is a well-regarded bioisostere for larger groups and can impart favorable pharmacokinetic properties. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis Pathway

The most direct and efficient synthesis of 1-aryl(cyclopropyl)amines from the corresponding aryl nitriles is the Kulinkovich-Szymoniak reaction. This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid to facilitate the final ring formation and yield the primary amine.

The overall reaction is as follows:

Caption: Titanium-mediated synthesis of **1-(4-bromophenyl)cyclopropanamine**.

Characterization Data

The structural confirmation of the synthesized **1-(4-bromophenyl)cyclopropanamine** is performed using a combination of spectroscopic techniques.

Physical and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ BrN	[2]
Molecular Weight	212.09 g/mol	[2]
Monoisotopic Mass	210.99966 Da	[2]
Appearance	Expected to be a liquid or low-melting solid	-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for this specific compound is not readily available in the surveyed literature. The following tables provide expected chemical shifts based on the analysis of analogous structures and established NMR principles.[3][4][5][6]

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.45	Doublet	2H	Ar-H (ortho to Br)
~ 7.25	Doublet	2H	Ar-H (ortho to Cyclopropyl)
~ 1.60	Broad Singlet	2H	-NH ₂
~ 1.10 - 0.90	Multiplet	4H	Cyclopropyl -CH ₂ -

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 145.0	Ar-C (quaternary, attached to cyclopropyl)
~ 131.5	Ar-CH (ortho to Br)
~ 129.0	Ar-CH (ortho to Cyclopropyl)
~ 120.0	Ar-C (quaternary, attached to Br)
~ 35.0	C-NH ₂ (quaternary)
~ 15.0	Cyclopropyl -CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3300 - 3500	N-H Stretch (primary amine)	Medium, Broad
3000 - 3100	Aromatic & Cyclopropyl C-H Stretch	Medium
~ 1600, 1485	C=C Aromatic Ring Stretch	Medium-Strong
~ 1070	C-Br Stretch	Strong
~ 1010	Cyclopropane Ring "Breathing"	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine results in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (Da)	Ion	Comments	Reference
212.007 / 214.005	[M+H] ⁺	Characteristic isotopic pattern for Br (⁷⁹ Br/ ⁸¹ Br) with ~1:1 intensity ratio.	[2]
234.000 / 236.000	[M+Na] ⁺	Sodium adduct, also showing the bromine isotopic pattern.	[2]

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)cyclopropanamine

This protocol is adapted from the general procedure for the Kulinkovich-Szymoniak reaction.[7]

Materials:

- 4-Bromobenzonitrile

- Titanium(IV) isopropoxide (Ti(O-iPr)_4)
- Ethylmagnesium bromide (EtMgBr , solution in THF or Et_2O)
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl, for salt formation/purification if needed)

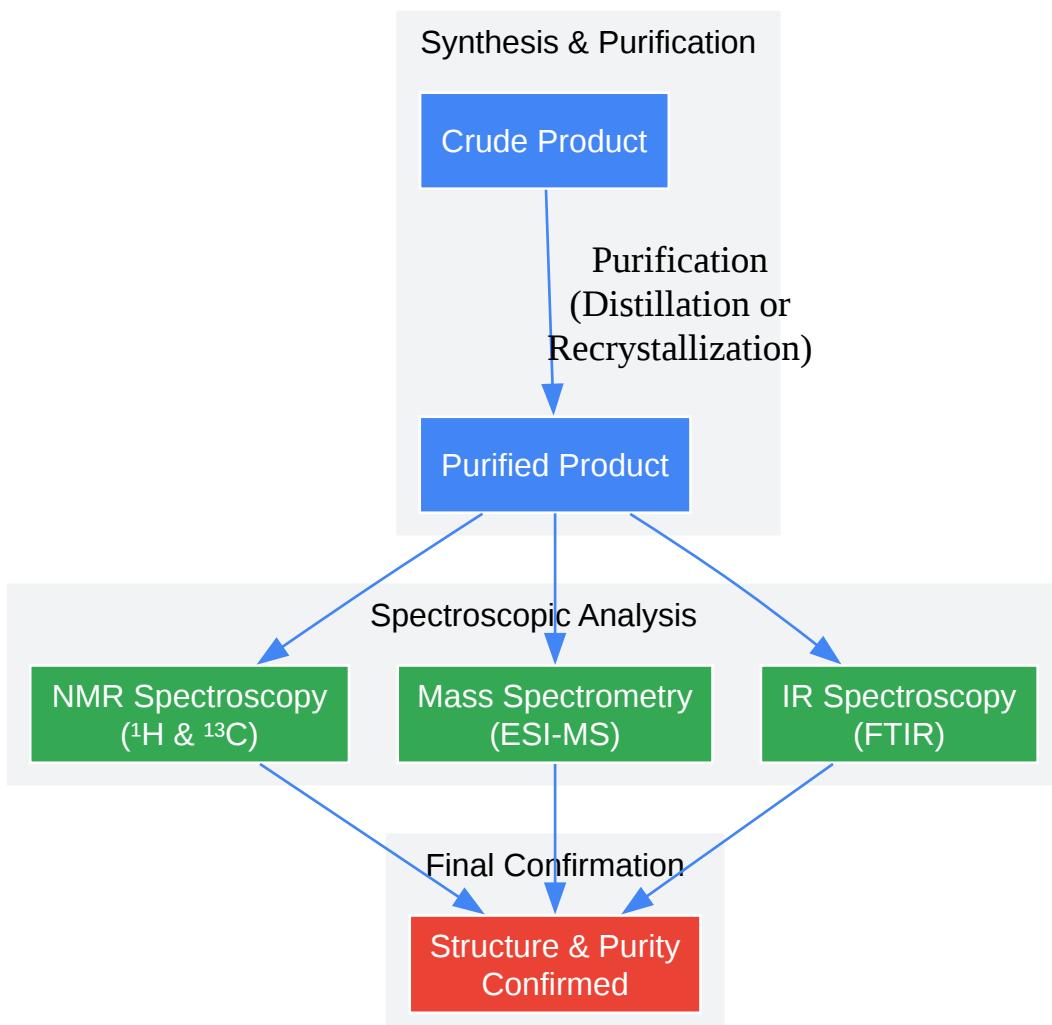
Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromobenzonitrile (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
- Titanium Complex Formation: Titanium(IV) isopropoxide (1.1 eq) is added to the stirred solution. The mixture is cooled to -78°C using a dry ice/acetone bath.
- Grignard Addition: Ethylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C .
- Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.
- Lewis Acid Treatment: The mixture is cooled to 0°C in an ice bath. Boron trifluoride diethyl etherate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for an additional 2-3 hours to facilitate the conversion of the intermediate azatitanacycle to the amine.

- **Quenching and Extraction:** The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO_3 solution at 0 °C. The resulting mixture is filtered through a pad of Celite to remove titanium salts, washing the filter cake with diethyl ether. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.
- **Workup:** The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Analytical Characterization Workflow

The identity and purity of the synthesized product are confirmed through a standard analytical workflow.



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Caption: Standard analytical workflow for product characterization.

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